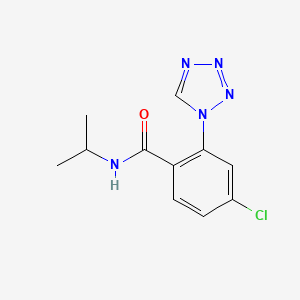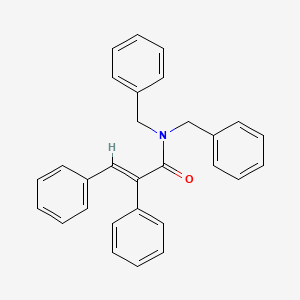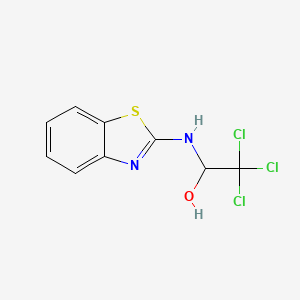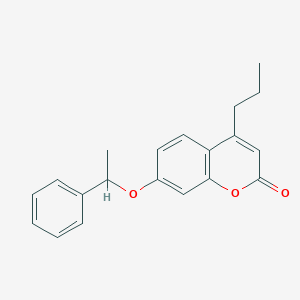
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide, also known as CPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTB is a tetrazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. In
作用機序
The mechanism of action of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain and immune system. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been shown to activate the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and physiological effects:
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the expression of antioxidant enzymes, reduce oxidative stress, and improve mitochondrial function. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has also been shown to reduce inflammation and cell death in the brain, and improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has several advantages for laboratory experiments, including its high solubility in water and its low toxicity. However, its stability in aqueous solutions is limited, and it may degrade over time. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide also has a short half-life in vivo, which may limit its therapeutic potential.
将来の方向性
There are several future directions for the study of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of more stable analogs of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide that can be used for therapeutic applications. Another area of interest is the investigation of the potential of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide and its potential therapeutic applications in various neurological and inflammatory disorders.
Conclusion:
In conclusion, 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide is a tetrazole derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide as a therapeutic agent in various diseases.
合成法
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been synthesized through various methods, including the reaction of 4-chloro-2-aminobenzamide with sodium azide and isopropyl bromide, and the reaction of 4-chloro-2-aminobenzamide with sodium azide and isopropylamine. The latter method is more commonly used due to its higher yield and lower toxicity. The synthesis of 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been optimized to reduce impurities and improve its pharmacological properties.
科学的研究の応用
4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and Parkinson's disease. 4-chloro-N-isopropyl-2-(1H-tetrazol-1-yl)benzamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing its ability to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis.
特性
IUPAC Name |
4-chloro-N-propan-2-yl-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O/c1-7(2)14-11(18)9-4-3-8(12)5-10(9)17-6-13-15-16-17/h3-7H,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKCLCFKKUWCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=C(C=C1)Cl)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(propan-2-yl)-2-(1H-tetrazol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-acetyl-5-[3-(allyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5207298.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~,N~2~-bis(2-phenylethyl)glycinamide](/img/structure/B5207301.png)
![2-(5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5207309.png)

![1-[(4-biphenylyloxy)acetyl]-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B5207321.png)

![17-(6-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5207329.png)
![3,4-dimethoxy-N'-[3-(4-morpholinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5207337.png)

![butyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5207353.png)
![N-(2-methylphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B5207356.png)
![methyl 4-[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5207372.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5207385.png)
![4-[4-(2-bromo-4,5-dimethylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5207396.png)